(R)-2,4,6-trimethylbenzenesulfinamide
CAS No.: 446021-73-4
Cat. No.: VC4895025
Molecular Formula: C9H13NOS
Molecular Weight: 183.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 446021-73-4 |
---|---|
Molecular Formula | C9H13NOS |
Molecular Weight | 183.27 |
IUPAC Name | (R)-2,4,6-trimethylbenzenesulfinamide |
Standard InChI | InChI=1S/C9H13NOS/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,10H2,1-3H3/t12-/m1/s1 |
Standard InChI Key | TYGCVPMEMBXPSM-GFCCVEGCSA-N |
SMILES | CC1=CC(=C(C(=C1)C)S(=O)N)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
(R)-2,4,6-Trimethylbenzenesulfinamide (CAS No. 446021-73-4) belongs to the sulfinamide class, featuring a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions and a sulfinamide functional group () . Its enantiomeric purity is defined by the (R)-configuration at the sulfur atom, which governs its chiral induction capabilities in asymmetric synthesis . The SMILES notation and InChIKey provide unambiguous representations of its stereochemistry .
Physicochemical Data
The compound’s predicted collision cross-section (CCS) varies with adduct formation, ranging from 138.5 Ų for to 150.5 Ų for . These values are critical for mass spectrometry-based identification in complex mixtures.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 183.27 g/mol |
CAS Number | 446021-73-4 |
Melting Point | Not reported |
Boiling Point | Not reported |
Solubility | Limited data |
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of (R)-2,4,6-trimethylbenzenesulfinamide typically involves the reaction of 2,4,6-trimethylbenzenesulfinyl chloride with ammonia or a protected amine under basic conditions. Triethylamine is commonly employed to neutralize hydrochloric acid byproducts. A novel one-pot method utilizing a chiral auxiliary derived from (1R,2S)-(-)-norephedrine has been reported, achieving enantiomeric excesses >99.8% . This approach leverages 1,2,3-oxathiazolidine-2-oxide intermediates, which react with mesityl Grignard reagents to yield the target sulfinamide after lithiation and workup .
Industrial Manufacturing
Industrial production scales the laboratory process, optimizing reaction parameters (e.g., temperature, stoichiometry) for higher yields. Batch reactors are standard, with purification via crystallization or chromatography ensuring >97% purity . Suppliers like Hangzhou MolCore BioPharmatech and Daicel Chiral Technologies dominate production, offering bulk quantities for pharmaceutical applications .
Applications in Organic Synthesis
Asymmetric Induction
The compound’s sulfur-centered chirality enables its use as a chiral auxiliary in stereoselective reactions. For example, it facilitates the synthesis of enantiopure amines through sulfinimine intermediates, which undergo nucleophilic addition with organometallic reagents . This methodology has been applied to synthesize aminoindane derivatives with 68% yield and high enantiomeric purity .
Photocatalytic Reactions
Recent studies highlight its role in photocatalysis, where it participates in electron-transfer processes to generate radical intermediates. These reactions are pivotal in constructing carbon-carbon bonds under mild conditions, expanding its utility in green chemistry initiatives.
Supplier | Purity | Quantity | Price |
---|---|---|---|
Apolloscientific | 97% | 1g | $1,146 |
American Custom Chemicals | 95% | 1g | $776.16 |
Crysdot | 97% | 250mg | $380 |
Procurement Considerations
Researchers must verify enantiomeric purity via chiral HPLC or optical rotation measurements, as impurities can compromise synthetic outcomes.
Recent Research and Future Directions
Advances in Catalysis
A 2023 study demonstrated the compound’s efficacy in nickel-catalyzed cross-couplings, enabling the synthesis of axially chiral biaryls. This breakthrough underscores its potential in materials science, particularly for optoelectronic devices.
Bioconjugation Strategies
Emerging applications include bioconjugation to proteins and peptides, where its sulfinamide group serves as a stable linker for drug delivery systems. Preliminary results show enhanced serum stability compared to traditional thiol-based linkers .
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